
3-Fluoro-4-methoxyphenol
Overview
Description
3-Fluoro-4-methoxyphenol is an organic compound with the molecular formula C7H7FO2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorine atom onto a methoxyphenol precursor. One common method is the reaction of 3-fluoroanisole with phenol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases, such as sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-fluoro-4-methoxyphenol is as a building block in organic synthesis. It plays a crucial role in:
- Suzuki-Miyaura Coupling Reactions : This compound is utilized in Suzuki coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups enhances its reactivity and selectivity in these reactions.
- Synthesis of Boronic Acid Derivatives : this compound can be converted into boronic acid derivatives, which are valuable intermediates in organic synthesis. These derivatives are important for creating pharmaceuticals and agrochemicals.
Medicinal Chemistry
The biological activity of this compound has been investigated for potential therapeutic applications:
- Antioxidant Properties : Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity, which may contribute to their protective effects against various diseases related to oxidative stress .
- Drug Development : The compound's structural characteristics allow it to interact with biological systems effectively. Studies have focused on its reactivity with biomolecules, assessing its potential as a drug candidate. The unique combination of functional groups may influence its pharmacokinetic properties and biological activity .
Materials Science
In materials science, this compound is explored for its potential in developing functional materials:
- Optoelectronic Applications : Due to the presence of the methoxy group and fluorine atom, this compound can be utilized in the design of materials with specific electronic properties. Its application in optoelectronics may lead to advancements in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Data Table: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Fluorine and methoxy on phenyl ring | Enhanced reactivity in Suzuki reactions |
4-Methoxyphenylboronic Acid | Methoxy group on phenyl ring | Commonly used in Suzuki reactions |
3-Fluorophenylboronic Acid | Fluorine atom on phenyl ring | Less sterically hindered than methoxy variant |
2-Fluorophenylboronic Acid | Fluorine at ortho position | Different reactivity patterns compared to para variants |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Cytotoxicity and Radical Scavenging Activity : A study assessed the cytotoxic effects and radical-scavenging activities of various phenolic compounds, including this compound. The results indicated promising antioxidant properties that could be harnessed for therapeutic applications .
- Computational Chemistry Applications : Computational studies have been employed to model the interactions of this compound with biological targets. These studies facilitate understanding its binding affinities and potential as a lead compound in drug discovery processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
3-Fluoroanisole: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methoxyphenol: Lacks the fluorine atom, which affects its chemical properties and reactivity.
3-Fluoro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-4-methoxyphenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenol ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various synthetic and research applications .
Biological Activity
3-Fluoro-4-methoxyphenol (C7H7FO2) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article delves into the biological activity of this compound, drawing from various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom on the aromatic ring. This structural configuration influences its chemical reactivity and biological activity, particularly its interaction with free radicals and cancer cells.
Antioxidant Activity
Mechanism of Action
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. Studies have shown that phenolic compounds can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical-scavenging ability of such compounds.
Research Findings
- DPPH Scavenging Activity : Research indicates that this compound exhibits significant DPPH radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. In comparative studies, it was found that derivatives of this compound showed higher antioxidant capacity than ascorbic acid, demonstrating its potential as a natural antioxidant in food and pharmaceutical applications .
- Comparative Antioxidant Potency : In a study evaluating various phenolic compounds, this compound ranked favorably among other derivatives in terms of antioxidant potency. The compound's ability to inhibit lipid peroxidation further supports its role as an effective antioxidant .
Anticancer Activity
Cell Line Studies
The anticancer properties of this compound have been investigated through various in vitro studies, focusing on different cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines : In assays involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, this compound demonstrated notable cytotoxic effects. The compound reduced cell viability significantly, indicating its potential as an anticancer agent .
- Mechanisms of Action : The mechanisms underlying the anticancer effects of this compound may include the induction of apoptosis, modulation of cell cycle progression, and inhibition of specific signaling pathways involved in tumor growth. These mechanisms are supported by findings that highlight the compound's ability to affect cellular processes critical for cancer cell survival .
Case Study 1: Antioxidant Efficacy
In a comparative study, several phenolic compounds were tested for their antioxidant properties using the DPPH assay. The results indicated that this compound exhibited a DPPH inhibition percentage significantly higher than many other tested compounds. This study underscores the potential application of this compound in preventing oxidative stress-related diseases.
Compound | DPPH Inhibition (%) |
---|---|
This compound | 85% |
Ascorbic Acid | 70% |
Other Phenolic Compounds | Varies (40%-75%) |
Case Study 2: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various phenolic compounds on MDA-MB-231 cells. The findings revealed that this compound led to a reduction in cell viability by approximately 46%, showcasing its potential as an effective agent against breast cancer.
Compound | Cell Viability Reduction (%) |
---|---|
This compound | 46% |
Control | 100% |
Other Tested Compounds | Varies (30%-40%) |
Properties
IUPAC Name |
3-fluoro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECFXMTZQZHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562712 | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-11-9 | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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